![molecular formula C23H27BrFNO2 B1662478 Ro 48-8071 CAS No. 161582-11-2](/img/structure/B1662478.png)
Ro 48-8071
描述
准备方法
合成路线和反应条件
R048-8071的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:
溴代苯基中间体的形成: 这涉及在受控条件下对苯基化合物进行溴化。
氟化: 使用合适的氟化剂将氟原子引入苯环。
烷基化: 通过烷基化反应引入己基链。
胺化: 通过胺化反应引入氨基。
工业生产方法
R048-8071 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
反应条件的优化: 确保产物的产率和纯度高。
使用连续流动反应器: 提高生产过程的效率和可扩展性。
纯化: 采用结晶和色谱等技术获得高纯度的最终产物.
化学反应分析
反应类型
R048-8071 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应来修饰官能团。
常用试剂和条件
氧化剂: 诸如高锰酸钾或三氧化铬用于氧化反应。
还原剂: 诸如氢化铝锂或硼氢化钠用于还原反应。
取代试剂: 诸如丙酮中的碘化钠用于卤素交换反应.
主要产品
从这些反应中形成的主要产物包括具有修饰的官能团的 R048-8071 的各种衍生物,可以进一步探索这些衍生物的不同应用 .
科学研究应用
Anti-Cancer Properties
Ro 48-8071 has been extensively studied for its anti-tumor effects across several cancer types:
- Breast Cancer : Studies have shown that this compound significantly reduces the viability of triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231 and BT-20). The compound induces apoptosis and inhibits angiogenesis, making it a promising candidate for treating aggressive breast cancers .
- Pancreatic Cancer : In models of pancreatic ductal adenocarcinoma (PDAC), this compound demonstrated substantial anti-proliferative effects. It inhibited cell growth and induced apoptosis in PANC-1 cells while also reducing tumor volume in xenograft models .
- Prostate Cancer : this compound has shown efficacy against both hormone-dependent and castration-resistant prostate cancer cells. It reduces cell viability and induces apoptosis without affecting normal prostate cells, indicating a selective action against cancerous tissues .
- Ovarian Cancer : The compound has also been effective against drug-resistant epithelial ovarian cancer (EOC) cells, showing reduced viability and suppression of stem cell markers in vitro and in vivo .
Cholesterol Biosynthesis Inhibition
Beyond its anti-cancer applications, this compound serves as a valuable tool for studying cholesterol metabolism. By inhibiting OSC, it provides insights into the role of cholesterol in cellular processes and disease states. This aspect is particularly relevant for understanding metabolic disorders and developing therapies targeting dysregulated cholesterol synthesis .
Case Studies
作用机制
R048-8071 通过抑制氧化鲨烯环化酶发挥作用,氧化鲨烯环化酶是胆固醇生物合成途径中 HMG-CoA 还原酶的下游酶。这种抑制导致胆固醇合成减少。 此外,R048-8071 已被证明通过调节各种分子靶标和途径(包括激活 CDK 抑制剂和抑制 CDK 活性)诱导癌细胞凋亡 .
相似化合物的比较
类似化合物
洛伐他汀: 另一种降胆固醇药物,抑制 HMG-CoA 还原酶。
辛伐他汀: 与洛伐他汀类似,它也靶向 HMG-CoA 还原酶。
阿托伐他汀: 一种有效的 HMG-CoA 还原酶抑制剂,具有类似的作用机制.
R048-8071 的独特性
R048-8071 的独特之处在于它对氧化鲨烯环化酶的特异性抑制,与其他降胆固醇药物常用的 HMG-CoA 还原酶相比,这是一个不同的靶点。 这种独特的机制为胆固醇降低提供了另一种途径,并在治疗胆固醇相关疾病和某些类型的癌症方面提供了潜在的优势 .
生物活性
Ro 48-8071 is a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which plays a crucial role in cholesterol biosynthesis. This compound has garnered attention for its multifaceted biological activities, particularly in oncology, where it exhibits anti-tumor and anti-angiogenic properties. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.
This compound functions primarily by inhibiting OSC, leading to decreased cholesterol synthesis. This inhibition has downstream effects on several signaling pathways involved in cancer progression:
- PI3K/Akt Pathway : this compound specifically inhibits Akt phosphorylation in both cancer cells and tumor vasculature, disrupting critical survival signals in cancer cells .
- Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines, including breast and prostate cancers, by activating estrogen receptor-beta, known for its anti-proliferative effects .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound across multiple cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for different cancer types:
Cancer Cell Line | IC50 (µM) at 24 hours | IC50 (µM) at 48 hours |
---|---|---|
MDA-MB-231 | 14.98 ± 0.48 | 10.73 ± 0.28 |
BT-20 | 15.80 ± 0.34 | 12.67 ± 0.18 |
SK-Br-3 | 17.46 ± 0.88 | 12.09 ± 0.35 |
These results indicate that this compound effectively reduces the viability of triple-negative breast cancer (TNBC) cells while sparing normal mammary cells .
In Vivo Studies
Animal model studies further corroborate the anti-cancer effects of this compound:
- Tumor Volume Reduction : In transgenic mouse models (RIP-Tag2), treatment with this compound led to a significant reduction in tumor volume by approximately 46% compared to control groups .
- Metastasis Inhibition : The compound markedly decreased metastasis incidence and number in lung and liver tissues—81% reduction in lung metastasis and a 75% reduction in liver metastasis observed in xenograft models .
Case Studies
Several case studies highlight the effectiveness of this compound against aggressive cancer types:
- Breast Cancer : In a study involving TNBC xenografts, this compound treatment resulted in reduced tumor growth and increased apoptosis rates, demonstrating its potential as a therapeutic agent against drug-resistant breast cancers .
- Pancreatic Cancer : In PANC-1 derived tumor models, this compound significantly inhibited tumor growth and proliferation as evidenced by lower Ki67 staining levels post-treatment, confirming its efficacy in vivo .
Summary of Findings
The biological activity of this compound is characterized by its ability to inhibit cholesterol biosynthesis through OSC inhibition, leading to significant anti-tumor effects across various cancer types:
- Anti-Angiogenic Activity : Impairs endothelial cell adhesion and migration, blocking vessel formation.
- Apoptotic Effects : Induces apoptosis across multiple cancer cell lines.
- Combination Therapy Potential : Enhances the efficacy of conventional chemotherapeutics like fluorouracil.
属性
IUPAC Name |
(4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYCCJYVZIMDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870077 | |
Record name | Ro 48-8071 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161582-11-2 | |
Record name | (4-Bromophenyl)[2-fluoro-4-[[6-(methyl-2-propen-1-ylamino)hexyl]oxy]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161582-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 48-8071 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161582112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R048-8071 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ro 48-8071 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ro-48-8071 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDR69X9Q9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。